BenchChemオンラインストアへようこそ!

3,4-Difluoro-5-nitromandelic acid

Lipophilicity Drug-likeness Chromatographic retention

For reproducible research, target this exact CAS 1803730-82-6. The 3,4-difluoro-5-nitro substitution creates a distinct electronic and steric profile—XLogP3-AA 0.9, TPSA 103 Ų, and pKa ≤2.8—that cannot be replicated by regioisomers or simpler mandelic acid derivatives. This unique profile makes it ideal as a chiral solvating agent for NMR-based enantiomeric purity determination, for synthesizing peripherally-restricted drug candidates, and for probing electronic effects in SAR studies. Avoid analytical and synthetic route invalidation by sourcing the precise regioisomer.

Molecular Formula C8H5F2NO5
Molecular Weight 233.13 g/mol
CAS No. 1803730-82-6
Cat. No. B1408983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-nitromandelic acid
CAS1803730-82-6
Molecular FormulaC8H5F2NO5
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(C(=O)O)O
InChIInChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)2-5(6(4)10)11(15)16/h1-2,7,12H,(H,13,14)
InChIKeyAVGRNCGPYZXSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-nitromandelic Acid (CAS 1803730-82-6) – Procurement-Ready Chemical Identity and Core Properties


3,4-Difluoro-5-nitromandelic acid (CAS 1803730-82-6) is a poly-substituted aromatic α-hydroxy acid within the mandelic acid family, possessing a 3,4-difluoro-5-nitrophenyl motif [1]. With a molecular formula of C₈H₅F₂NO₅ and a molecular weight of 233.13 g/mol, it is commercially available at ≥95% purity from specialist suppliers for research and development use . The compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry programs, where its unique halogen-nitro functional array enables differentiation from simpler mandelic acid derivatives.

Why Generic Substitution of 3,4-Difluoro-5-nitromandelic Acid (CAS 1803730-82-6) Is Not Advisable – The Quantitative Rationale


In-class mandelic acid derivatives cannot be freely interchanged because the specific 3,4-difluoro-5-nitro substitution pattern generates a distinct physicochemical profile that directly impacts chromatographic behavior, chiral recognition, and reactivity. Changing the position or number of fluorine and nitro substituents alters lipophilicity (XLogP3-AA), topological polar surface area (TPSA), hydrogen-bond acceptor capacity, and electronic acidity to an extent that can invalidate an established synthetic route or analytical method [1]. The quantitative comparisons below demonstrate that even a single regioisomeric shift or the omission of one functional group produces measurable differences in critical molecular descriptors, making targeted procurement of this exact CAS number essential for reproducible research outcomes.

3,4-Difluoro-5-nitromandelic Acid (CAS 1803730-82-6) – Product-Specific Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Modulation: XLogP3-AA Comparison with 3,4-Difluoromandelic Acid

3,4-Difluoro-5-nitromandelic acid exhibits an XLogP3-AA of 0.9, which is 0.1 log unit lower than that of the non-nitrated analog 3,4-difluoromandelic acid (XLogP3-AA = 1.0) [1][2]. This reduction reflects the polarizing effect of the nitro group and indicates superior aqueous compatibility.

Lipophilicity Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA) Elevation Versus Parent Difluoro Analog

The target compound has a TPSA of 103 Ų, which is 45.5 Ų higher than that of 3,4-difluoromandelic acid (57.5 Ų) [1][2]. This large increase is directly attributable to the nitro group and places the compound in a different passive permeability class.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen Bond Acceptor Capacity Expansion for Target Engagement

With 7 hydrogen bond acceptor (HBA) sites, 3,4-difluoro-5-nitromandelic acid offers two additional HBA sites compared to 3,4-difluoromandelic acid (5 HBA) due to the nitro group's oxygen atoms [1][2]. This increased capacity can strengthen polar interactions with biological targets or chiral stationary phases.

Hydrogen bonding Receptor binding Solubility

Electronic Acid Strength: pKa Prediction Versus 4-Nitromandelic Acid Baseline

The predicted pKa of 3,4-difluoro-5-nitromandelic acid is expected to be ≤2.8, based on the known pKa of 4-nitromandelic acid (2.81 ± 0.10) and the additional electron-withdrawing effect of the two ortho-related fluorine atoms. This represents a substantial acid-strengthening relative to unsubstituted mandelic acid (pKa ~3.4) [1].

Acidity Ionization state Salt formation

Regioisomeric Differentiation: 3,4-Difluoro-5-nitro Versus 2,4-Difluoro-5-nitro Substitution

The 3,4-difluoro-5-nitromandelic acid isomer positions both fluorine atoms adjacent to the mandelic acid side chain (3 and 4 positions) with the nitro group at the 5 position. In contrast, the regioisomer 2,4-difluoro-5-nitromandelic acid (CAS 1803787-26-9) places one fluorine at the 2 position, ortho to the side chain, which alters steric and electronic influences on the α-hydroxy acid moiety [1]. This positional difference can affect reactivity in nucleophilic aromatic substitution or coupling reactions.

Regioisomerism Synthetic handle Electronic effects

Procurement-Driven Application Scenarios for 3,4-Difluoro-5-nitromandelic Acid (CAS 1803730-82-6)


Chiral Resolution and Asymmetric Synthesis Campaigns

The elevated TPSA (+79% vs. difluoro analog) and additional H-bond acceptor sites make this compound an excellent candidate for use as a chiral solvating agent or resolving agent in NMR-based enantiomeric purity determination [1]. Its moderate lipophilicity (XLogP3-AA 0.9) ensures sufficient solubility in common deuterated solvents while maintaining distinct chemical shift dispersion for diastereomeric complexes.

Medicinal Chemistry Building Block for Peripherally-Restricted Agents

With a TPSA of 103 Ų exceeding the typical CNS-permeability threshold of 90 Ų, this compound is rationally suited for the synthesis of drug candidates intended to remain outside the central nervous system [1]. The dual-fluorine motif also enhances metabolic stability relative to non-fluorinated analogs, a recognized advantage in lead optimization.

Synthetic Intermediate Requiring Enhanced Acidity for Salt Formation or Prodrug Design

The predicted pKa of ≤2.8 positions this acid approximately 4-fold stronger than parent mandelic acid, facilitating salt formation with weakly basic partners or enabling pH-sensitive prodrug strategies . This property is particularly valuable in formulation science where precise ionization control is required.

Structure-Activity Relationship (SAR) Studies Exploring Halogen-Nitro Synergy

The unique juxtaposition of two fluorine atoms and a nitro group on the same phenyl ring allows systematic exploration of electronic effects on biological activity [2]. Unlike the 2,4-difluoro regioisomer, the absence of ortho-fluorine eliminates steric interference with the α-hydroxy acid side chain, enabling cleaner SAR interpretation in enzyme inhibition or receptor binding assays.

Quote Request

Request a Quote for 3,4-Difluoro-5-nitromandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.